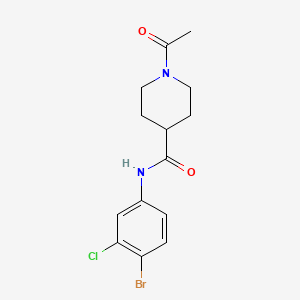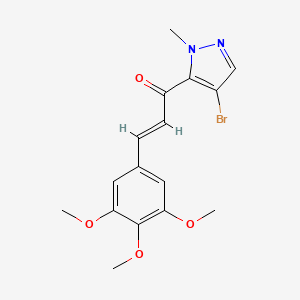
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as EPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has shown promising results in various studies due to its unique chemical properties and mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and signaling pathways that are involved in cancer and inflammation. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high potency and specificity. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to be effective at low concentrations, which reduces the risk of off-target effects. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is also relatively easy to synthesize, which makes it a cost-effective research tool.
However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea also has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in vivo, as well as its long-term safety and efficacy.
Another area of interest is the development of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea analogs with improved properties, such as increased solubility or longer half-life. These analogs could potentially be more effective in certain applications and could expand the range of research applications for N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is a synthetic compound that has shown promising results in various studies due to its unique chemical properties and mechanism of action. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has potential applications in scientific research as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea and to develop improved analogs.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 2-amino-5-methylpyridine with ethyl 2-bromoacetate to form 2-ethoxy-5-methylpyridine-2-carboxylic acid ethyl ester. The ester is then reacted with phosgene and ammonia to form N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
In addition to its anti-cancer properties, N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can reduce inflammation in various animal models of inflammation, including arthritis and colitis. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the production of inflammatory cytokines, which are key mediators of inflammation.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-7-5-4-6-12(13)17-15(19)18-14-9-8-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGXHATTYRQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)

![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)

![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)
![2-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5489601.png)